4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-
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Overview
Description
1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
- Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Uniqueness
1,6,7,8,9,9a-Hexahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and potential biological activities
Properties
CAS No. |
38533-26-5 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methyl-4-oxo-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-6-3-2-4-8-12-5-7(9(11)14)10(15)13(6)8/h5-6,8,12H,2-4H2,1H3,(H2,11,14) |
InChI Key |
UWAODFKLWXEVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2N1C(=O)C(=CN2)C(=O)N |
Origin of Product |
United States |
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